

Spectroscopic Scrutiny: A Comparative Guide to the Tautomers of 3-Aminoisoazazole

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Compound of Interest

Compound Name: *3-Isoazolamine*

Cat. No.: *B106053*

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For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the case of 3-aminoisoazazole, a molecule of interest in various chemical and biological studies, the existence of tautomers—isomers that readily interconvert—presents a significant analytical challenge. This guide provides a comprehensive spectroscopic comparison of the two primary tautomers of 3-aminoisoazazole: the amino and imino forms. By leveraging experimental and computational data from rotational, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, this document aims to furnish a clear framework for their identification and characterization.

The tautomeric equilibrium between the amino and imino forms of 3-aminoisoazazole involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen. The amino form is generally considered the more stable tautomer. However, environmental factors such as solvent polarity and temperature can influence the position of this equilibrium. A thorough spectroscopic analysis is therefore essential for unambiguously determining the dominant tautomeric form in a given state.

Tautomeric Equilibrium of 3-Aminoisoazazole

Caption: Tautomeric equilibrium between the 3-amino- and 3-imino-isoazazole forms.

Comparative Spectroscopic Data

The following sections summarize the key spectroscopic features of the 3-aminoisoazazole tautomers, drawing from both experimental findings and computational predictions.

Rotational Spectroscopy

Rotational spectroscopy, a high-resolution technique, provides precise information about the molecular geometry in the gas phase. Extensive studies on 3-aminoisoxazole have focused on the more stable amino tautomer.

Table 1: Rotational Spectroscopy Data for the Amino Tautomer of 3-Aminoisoxazole

Parameter	Experimental Value (MHz)	Calculated Value (MHz)[1]
	[1][2][3][4]	[3]
Rotational Constant A	9645.7383	9655.4
Rotational Constant B	3710.1348	3706.7
Rotational Constant C	2680.7578	2678.9
Dipole Moment (μ a)	-	1.84 D
Dipole Moment (μ b)	-	2.87 D

Data obtained from Fourier transform microwave spectroscopy.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing tautomers in solution by probing the chemical environment of atomic nuclei. While experimental data for the imino tautomer is scarce, computational methods provide valuable predictions for its NMR signature.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (ppm) for 3-Aminoisoxazole Tautomers

Nucleus	Amino Tautomer (Calculated)	Imino Tautomer (Calculated)	Key Differentiating Features
<hr/>			
¹ H NMR			
H4	~6.0	~6.2	The chemical shift of the proton on the isoxazole ring is expected to differ slightly between the two tautomers.
H5	~8.2	~8.4	Similar to H4, a downfield shift is predicted for the imino form.
NH ₂ / NH	~5.5 (broad)	~9.0 (sharp)	A significant downfield shift and change in peak shape for the exocyclic proton is the most prominent predicted difference.
<hr/>			
¹³ C NMR			
C3	~160	~155	The carbon bearing the nitrogen substituent is expected to be shielded in the imino form.
C4	~95	~100	A slight deshielding of C4 is predicted for the imino tautomer.
C5	~150	~152	Minimal change is expected for the C5 chemical shift.

Note: Calculated values are illustrative and can vary depending on the computational method and solvent model used.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly sensitive to changes in bonding and structure. The key differences between the amino and imino tautomers are expected in the N-H and C=N stretching regions.

Table 3: Key Predicted IR Vibrational Frequencies (cm^{-1}) for 3-Aminoisoxazole Tautomers

Vibrational Mode	Amino Tautomer (Calculated)	Imino Tautomer (Calculated)	Key Differentiating Features
N-H Stretch (asymmetric)	~3500	-	Presence of two N-H stretching bands is characteristic of the primary amine in the amino tautomer.
N-H Stretch (symmetric)	~3400	-	
N-H Stretch (ring)	-	~3300	Appearance of a ring N-H stretch is a key indicator of the imino form.
C=N Stretch (exocyclic)	-	~1650	A strong absorption corresponding to the exocyclic C=N bond is expected for the imino tautomer.
C=N Stretch (ring)	~1620	~1600	The endocyclic C=N stretching frequency is predicted to be slightly lower in the imino form.
NH ₂ Scissoring	~1600	-	A characteristic bending vibration for the amino group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The tautomers of 3-aminoisoxazole are expected to exhibit distinct absorption maxima (λ_{max}) due to differences in their conjugated π -systems.

Table 4: Predicted UV-Vis Absorption Maxima (λ_{max}) for 3-Aminoisoxazole Tautomers

Tautomer	Predicted λ_{max} (nm)	Electronic Transition
Amino Tautomer	~230	$\pi \rightarrow \pi$
Imino Tautomer	~250	$\pi \rightarrow \pi$

Note: The imino tautomer is predicted to have a red-shifted (longer wavelength) λ_{max} due to a more extended π -conjugation.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized methodologies for the analysis of 3-aminoisoxazole tautomers.

Sample Preparation

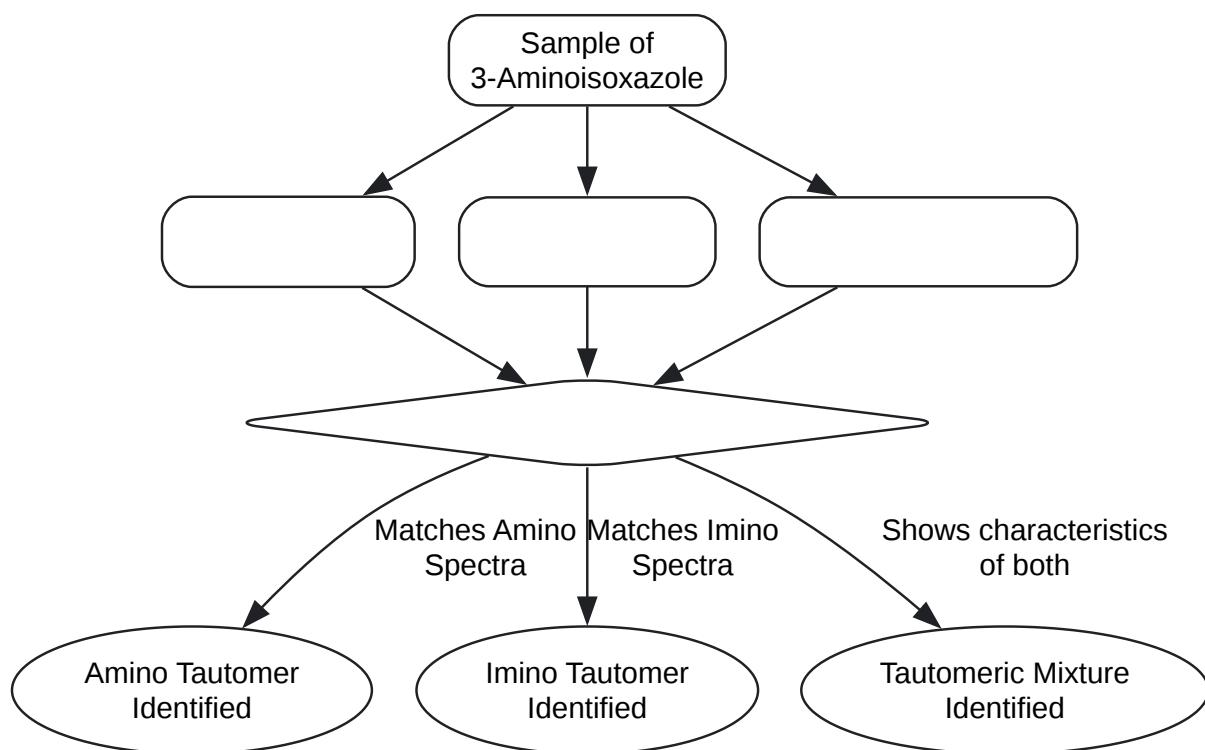
- NMR Spectroscopy: Dissolve the 3-aminoisoxazole sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the tautomeric equilibrium.
- IR Spectroscopy: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution-phase measurements, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform or acetonitrile).
- UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) to an appropriate concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition

- NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard one-dimensional spectra should be collected, and two-dimensional experiments such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.
- IR Spectroscopy: Record the IR spectrum over the range of 4000-400 cm⁻¹. Ensure proper background correction.

- UV-Vis Spectroscopy: Scan the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

Logical Workflow for Tautomer Identification



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